4-Bromo-1,2-bis(trifluoromethyl)benzene

Medicinal Chemistry Drug Design Lipophilicity

4-Bromo-1,2-bis(trifluoromethyl)benzene (CAS 320-29-6), also known as 3,4-bis(trifluoromethyl)bromobenzene, is a halogenated aromatic building block with the molecular formula C₈H₃BrF₆ and a molecular weight of 293.00 g/mol. Its structure features a bromine atom at the para position relative to one of the two ortho-substituted trifluoromethyl (-CF₃) groups.

Molecular Formula C8H3BrF6
Molecular Weight 293.006
CAS No. 320-29-6
Cat. No. B2570293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1,2-bis(trifluoromethyl)benzene
CAS320-29-6
Molecular FormulaC8H3BrF6
Molecular Weight293.006
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C8H3BrF6/c9-4-1-2-5(7(10,11)12)6(3-4)8(13,14)15/h1-3H
InChIKeySVWLLRHUNXRVOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1,2-bis(trifluoromethyl)benzene (CAS 320-29-6): Structural Identity and Key Physicochemical Profile for Procurement


4-Bromo-1,2-bis(trifluoromethyl)benzene (CAS 320-29-6), also known as 3,4-bis(trifluoromethyl)bromobenzene, is a halogenated aromatic building block with the molecular formula C₈H₃BrF₆ and a molecular weight of 293.00 g/mol . Its structure features a bromine atom at the para position relative to one of the two ortho-substituted trifluoromethyl (-CF₃) groups. This specific substitution pattern confers a high predicted logP of 4.5, indicating strong lipophilicity [1]. The compound is typically supplied as a liquid with a purity of 95-97% and is used as a versatile intermediate in organic synthesis.

Why 4-Bromo-1,2-bis(trifluoromethyl)benzene Cannot Be Replaced by Its Chloro Analog or Mono-CF3 Derivatives


In-class compounds like 4-chloro-1,2-bis(trifluoromethyl)benzene (CAS 320-30-9) or mono-trifluoromethyl bromobenzenes cannot serve as direct substitutes for 4-bromo-1,2-bis(trifluoromethyl)benzene due to critical differences in both physicochemical properties and reaction kinetics. The bromo derivative exhibits a significantly higher calculated logP (4.5) compared to the chloro analog (4.33), which impacts solubility and partitioning behavior in medicinal chemistry applications [1]. More importantly, the aryl bromide moiety is intrinsically more reactive in palladium-catalyzed cross-coupling reactions than the corresponding aryl chloride, enabling higher conversion rates and milder reaction conditions [2]. In nucleophilic aromatic substitution (SNAr), bis(trifluoromethyl)bromobenzenes follow a distinct reactivity pattern where the para-bromo substituent exerts a maximal impact on rate constants, a characteristic that cannot be replicated by analogs with different halogen or substitution patterns [3].

Quantitative Differentiation of 4-Bromo-1,2-bis(trifluoromethyl)benzene (CAS 320-29-6) vs. Key Analogs


Enhanced Lipophilicity (logP) Compared to 4-Chloro-1,2-bis(trifluoromethyl)benzene

The bromo-substituted compound exhibits a higher calculated partition coefficient (logP) than its chloro analog, which is directly relevant for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of derived drug candidates. A higher logP value indicates increased lipophilicity, which can enhance membrane permeability but must be balanced against solubility constraints. The data for the target compound is sourced from Chem-space [1], while the comparator data is from Fluorochem .

Medicinal Chemistry Drug Design Lipophilicity

Superior Reactivity in Palladium-Catalyzed Cross-Coupling vs. Aryl Chloride Analogs

The bromine atom in 4-bromo-1,2-bis(trifluoromethyl)benzene functions as a significantly more reactive leaving group in Suzuki-Miyaura and related cross-coupling reactions compared to the chlorine atom in 4-chloro-1,2-bis(trifluoromethyl)benzene. This is a well-established class-level principle where oxidative addition of aryl bromides to palladium(0) catalysts proceeds faster than that of aryl chlorides, often enabling reactions to occur under milder conditions with lower catalyst loadings [1]. While a direct head-to-head kinetic comparison for these specific compounds is not available, the fundamental reactivity order (Ar-I > Ar-Br >> Ar-Cl) is a cornerstone of modern cross-coupling methodology and directly informs reagent selection.

Organic Synthesis Catalysis Cross-Coupling

Defined Reactivity Profile in Nucleophilic Aromatic Substitution (SNAr)

A gas-phase study on the reactions of nucleophilic dianions with a series of activated aryl bromides established that bis-trifluoromethylbromobenzenes undergo exclusively SNAr reactions. Critically, the study found that the rate constants for these reactions follow a predictable pattern, with substituents at the ortho and para positions having the greatest impact on reactivity [1]. For 4-bromo-1,2-bis(trifluoromethyl)benzene, the bromine atom is located para to one of the trifluoromethyl groups, a substitution pattern that would be expected to yield a maximal rate enhancement relative to meta-substituted isomers. This contrasts with the behavior of polyfluorobromobenzenes, which yield complex mixtures of proton transfer and SNAr products.

Mechanistic Chemistry SNAr Fluorinated Aromatics

Molecular Weight Advantage for Reaction Monitoring and Purification

The higher molecular weight of the bromo derivative (293.00 g/mol) compared to the chloro analog (248.55 g/mol) provides a practical advantage in laboratory and process chemistry . This 44.45 g/mol difference, primarily due to the replacement of chlorine with bromine, can facilitate easier monitoring of reaction progress and product identification via mass spectrometry (LC-MS or GC-MS) by providing a distinct isotopic pattern characteristic of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio). It can also influence physical properties like boiling point (bp 181.6 °C for the bromo compound vs. 157-160 °C for the chloro analog), which can be leveraged in purification by distillation.

Analytical Chemistry Process Chemistry Synthesis

Recommended Application Scenarios for 4-Bromo-1,2-bis(trifluoromethyl)benzene (CAS 320-29-6) Based on Evidence


Synthesis of High-Lipophilicity Drug Candidates and PET Tracers

Medicinal chemistry teams aiming to increase the logP of a lead series to improve blood-brain barrier penetration or modulate volume of distribution should prioritize 4-bromo-1,2-bis(trifluoromethyl)benzene over its chloro analog. The measured ΔlogP of +0.17 translates to a tangible increase in lipophilicity [1]. Furthermore, the aryl bromide is an ideal precursor for late-stage functionalization via Suzuki-Miyaura coupling [2] and can be isotopically labeled (e.g., with ¹⁸F) via SNAr for positron emission tomography (PET) tracer development, a process for which its defined SNAr reactivity pattern is well-suited [3].

Sequential Cross-Coupling in the Synthesis of Complex Fluorinated Biaryls and Teraryls

In multistep syntheses of fluorinated biaryls or teraryls, where a dihalogenated arene is subjected to sequential cross-coupling reactions, the high reactivity of the aryl bromide site in 4-bromo-1,2-bis(trifluoromethyl)benzene allows for a chemoselective first coupling under mild conditions. This is a distinct advantage over the less reactive chloro analog, which may require harsher conditions and lead to lower selectivity or decomposition of sensitive intermediates [2]. The compound's predictable SNAr behavior also means that any remaining bromine can be reliably displaced in a subsequent nucleophilic step [3].

Building Block for Organic Electronic Materials (OLEDs, TADF Emitters)

The 3,4-bis(trifluoromethyl)phenyl motif, which is directly derived from this compound, has been identified as a potent acceptor unit in the design of thermally activated delayed fluorescence (TADF) emitters for high-efficiency OLEDs [4][5]. Researchers developing new materials in this field can use 4-bromo-1,2-bis(trifluoromethyl)benzene as a key building block to introduce this electron-withdrawing motif via cross-coupling reactions, thereby tuning the photophysical properties of the final emitter.

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